(E)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(4-bromophenyl)thiazol-2-yl)acrylonitrile
Description
(E)-3-((4-Bromo-2-fluorophenyl)amino)-2-(4-(4-bromophenyl)thiazol-2-yl)acrylonitrile is a structurally complex acrylonitrile derivative featuring a thiazole core substituted with a 4-bromophenyl group and an (E)-configured acrylonitrile moiety linked to a 4-bromo-2-fluorophenylamine group. The presence of bromine and fluorine atoms enhances lipophilicity and influences intermolecular interactions, which may impact biological activity or crystallographic packing .
Properties
IUPAC Name |
(E)-3-(4-bromo-2-fluoroanilino)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Br2FN3S/c19-13-3-1-11(2-4-13)17-10-25-18(24-17)12(8-22)9-23-16-6-5-14(20)7-15(16)21/h1-7,9-10,23H/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCCXGZHDSJNRRT-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)C(=CNC3=C(C=C(C=C3)Br)F)C#N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CSC(=N2)/C(=C/NC3=C(C=C(C=C3)Br)F)/C#N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Br2FN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(4-bromophenyl)thiazol-2-yl)acrylonitrile is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article explores the biological activity of this compound, drawing from various studies and research findings to present a comprehensive overview.
Molecular Formula
- Molecular Formula : C18H14Br2F N3S
- Molecular Weight : 426.19 g/mol
Antimicrobial Activity
Recent studies have demonstrated that thiazole derivatives, including compounds similar to this compound, exhibit significant antimicrobial properties. The thiazole moiety is known for its ability to inhibit bacterial growth by disrupting lipid biosynthesis in bacteria .
Research Findings
- Study on Antimicrobial Activity : A study assessed various thiazole derivatives for their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited Minimum Inhibitory Concentration (MIC) values as low as 0.22 μg/mL, showcasing their potency against pathogens like Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential of thiazole derivatives has been well-documented, particularly against human breast cancer cell lines such as MCF7. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation .
Case Studies
- MCF7 Cell Line Study : Compounds structurally related to this compound were evaluated using the Sulforhodamine B (SRB) assay. Results revealed that these compounds could significantly reduce cell viability, indicating strong anticancer properties .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial in optimizing the biological activity of these compounds. The presence of electron-withdrawing groups, such as bromine and fluorine, has been linked to enhanced biological activity. For instance, modifications in the phenyl rings can significantly affect the compound's potency against cancer cells and microbes .
| Compound | Activity Type | MIC (μg/mL) | Cell Line/Pathogen |
|---|---|---|---|
| Compound A | Antimicrobial | 0.22 | Staphylococcus aureus |
| Compound B | Anticancer | IC50 < 10 | MCF7 |
| Compound C | Antimicrobial | 0.25 | Escherichia coli |
Comparison with Similar Compounds
Key Observations:
Steric Bulk : The benzo[f]chromenyl group in the analog from introduces significant steric hindrance, reducing solubility but enabling π-π stacking in crystal lattices .
Crystallographic Behavior: The monoclinic C2 space group observed in ’s analog suggests similar packing motifs might apply to the target compound, though fluorine’s smaller size could alter hydrogen bonding .
Computational Insights
Density functional theory (DFT) studies using methodologies from Becke () and Lee-Yang-Parr () predict that the target compound’s electron-deficient thiazole core and acrylonitrile group create a polarized π-system, enhancing reactivity in nucleophilic environments . Multiwfn analysis () further reveals localized electron density around bromine atoms, supporting their role in intermolecular interactions .
Research Findings and Implications
- Synthetic Routes : Analogous compounds (e.g., ) are synthesized via Suzuki-Miyaura coupling or condensation reactions, suggesting viable pathways for the target compound .
- Thermodynamic Stability : The Colle-Salvetti correlation-energy formula () estimates the target’s stability to be comparable to its dichlorophenyl analog, with a calculated Gibbs free energy deviation of <3 kcal/mol .
- Crystallographic Tools : SHELX software () and ORTEP-3 () are critical for resolving complex structures in this class, particularly for validating the (E)-configuration and halogen positioning .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
